3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Description
The compound “3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is a type of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which are of prime importance due to their extensive therapeutic uses .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves primarily four routes . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1 H,3 H)-diones in the presence of triethylamine .Scientific Research Applications
Antitumor Activity
A study conducted on a range of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, demonstrated that derivatives of 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides exhibit antineoplastic activities. These findings suggest the compound's potential as a core structure for developing new anticancer agents, highlighting its effectiveness against MDA-MB-468 breast cancer cells when certain radicals are introduced into the compound (Yanchenko et al., 2020).
Antimicrobial Activity
Research into novel fused heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has revealed promising antimicrobial properties. These compounds, synthesized through a one-pot reaction involving aromatic carboxylic acids and phenacyl bromides, have shown marked biological activities against fungal strains, suggesting their utility in developing safer antifungal agents (Sahu et al., 2014).
Analgesic and Anti-inflammatory Activities
A study on two novel derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine indicated their potential analgesic and anti-inflammatory activities. The structural and molecular packing of these compounds were thoroughly investigated, providing insights into their pharmacological potential (Kaynak et al., 2010).
Corrosion Inhibition
Triazolothiadiazine derivatives have been explored for their role in corrosion inhibition on various metal surfaces, including copper, mild steel, and aluminum. Their electrochemical properties suggest these compounds could offer protective benefits in aggressive media, underlining their industrial application potential for metal preservation (Arshad et al., 2017).
Phosphodiesterase-4 Inhibition
In research focusing on NIH-3T3 mouse fibroblastic cells, a novel series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were identified as potential phosphodiesterase-4 inhibitors. These compounds demonstrated safety and efficacy, indicating their potential for therapeutic applications (Baeeri et al., 2011).
properties
IUPAC Name |
3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S.BrH/c1-25-14-7-3-5-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-4-2-6-13(8-11)22(23)24;/h2-9H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXJLKHAWFKQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide |
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